4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide

Catalog No.
S14260524
CAS No.
M.F
C10H13ClN2O2S
M. Wt
260.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxi...

Product Name

4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide

IUPAC Name

3-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)aniline

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

InChI

InChI=1S/C10H13ClN2O2S/c11-8-2-1-3-9(12)10(8)13-4-6-16(14,15)7-5-13/h1-3H,4-7,12H2

InChI Key

CIUYWCDCBYLEJO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)N

4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide is an organic compound characterized by its unique structure, which includes a thiomorpholine ring and an amino group substituted on a chlorophenyl moiety. Its molecular formula is C10H13ClN2O2SC_{10}H_{13}ClN_{2}O_{2}S with a molecular weight of approximately 260.74 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmaceuticals due to the presence of functional groups that can interact with biological systems.

The chemistry of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide involves several key reactions:

  • Oxidation Reactions: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that may modify the compound's properties.
  • Cyclization Reactions: Under certain conditions, this compound may engage in cyclization to form more complex structures, which can be useful in drug design.

4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that compounds containing thiomorpholine structures often display:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: The chlorophenyl substitution is associated with enhanced interactions with cancer cell targets.
  • Neuroprotective Effects: Some derivatives have been studied for their potential to protect neuronal cells from damage.

The synthesis of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available thiomorpholine derivatives and chlorinated aromatic compounds.
  • Reagents: Common reagents include potassium permanganate for oxidation and hydrochloric acid for hydrolysis.
  • Procedure:
    • An amino-protected thiomorpholine is oxidized using potassium permanganate.
    • The resulting product is then hydrolyzed under acidic conditions to yield the final compound.
    • This method emphasizes high yields and operational simplicity, making it suitable for industrial applications .

The applications of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide span various fields:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery processes, particularly for developing antimicrobial and anticancer agents.
  • Chemical Intermediates: The compound can act as an intermediate in synthesizing more complex organic molecules.
  • Research Tools: It is used in biochemical research to study the mechanisms of action of similar compounds.

Interaction studies involving 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes related to disease pathways, making it a candidate for therapeutic development.
  • Receptor Binding: Studies have shown interactions with neurotransmitter receptors, suggesting potential neuropharmacological applications.

Several compounds share structural similarities with 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(2-Chloroethyl)thiomorpholine 1,1-DioxideC6H12ClNO2SC_{6}H_{12}ClNO_{2}SContains a chloroethyl group; used in similar applications .
4-Aminothiomorpholine 1,1-DioxideC4H10N2O2SC_{4}H_{10}N_{2}O_{2}SLacks chlorination; simpler structure .
4-(2-Aminoethyl)thiomorpholine 1,1-DioxideC6H14N2O2SC_{6}H_{14}N_{2}O_{2}SContains an aminoethyl group; different biological properties .

Uniqueness

The uniqueness of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide lies in its specific substitution pattern and the presence of both amino and chlorophenyl groups. This combination enhances its biological activity compared to other thiomorpholines that may lack such functional diversity. The ability to modify the compound through various synthetic routes further distinguishes it as a versatile candidate in pharmaceutical research.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.0386265 g/mol

Monoisotopic Mass

260.0386265 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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